Dimethyl 4-bromopyridine-2,6-dicarboxylate

描述

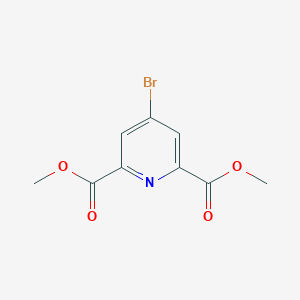

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industry.

准备方法

Dimethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of chelidamic acid monohydrate using phosphorus pentabromide (PBr5) in a dry Schlenk tube equipped with a reflux condenser. The reaction is carried out under a nitrogen atmosphere at 120°C . After the reaction, the mixture is cooled to 0°C to obtain the desired product.

化学反应分析

Dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

科学研究应用

Synthesis and Reactivity

DMPyBr is recognized for its reactive bromo-pyridine core, which makes it an excellent precursor for synthesizing various organic molecules. Its structure allows for multiple substitution reactions, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis

DMPyBr serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential antimicrobial properties, indicating applications in pharmaceuticals.

Case Study: Synthesis of N-Heterocyclic Carbenes

A study published in the journal "Molecules" explored the use of DMPyBr in synthesizing halogenated N-heterocyclic carbenes. These carbenes are crucial as catalysts in numerous organic reactions, highlighting DMPyBr's utility in catalysis and synthetic chemistry.

Medicinal Chemistry Applications

DMPyBr has been investigated for its role in developing inhibitors against metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase-1 (NDM-1). This enzyme poses a significant threat to the efficacy of β-lactam antibiotics.

Case Study: Inhibitors of NDM-1

Research indicates that derivatives of DMPyBr can inhibit NDM-1 effectively. A focused library synthesized from DMPyBr showed promising results with an IC50 value of approximately 80 nM against NDM-1, demonstrating its potential as a lead compound in antibiotic resistance research .

作用机制

The mechanism of action of dimethyl 4-bromopyridine-2,6-dicarboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

相似化合物的比较

Dimethyl 4-bromopyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:

Dimethyl pyridine-2,6-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: Contains a hydroxyl group, which can participate in different types of chemical reactions compared to the bromine atom.

This compound is unique due to its bromine atom, which makes it highly reactive in various substitution and coupling reactions, providing versatility in synthetic applications.

生物活性

Dimethyl 4-bromopyridine-2,6-dicarboxylate (DMPyBr) is a pyridine derivative with significant potential in various biological applications. Its structure, featuring a bromine atom at the 4-position and two carboxylate groups at the 2 and 6 positions, contributes to its chemical reactivity and biological activities. The molecular formula of DMPyBr is C₉H₈BrN₄O₄, with a molecular weight of 274.07 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyridine dicarboxylates, including DMPyBr, exhibit notable antimicrobial activity . This suggests potential applications in pharmaceuticals, particularly as agents against resistant bacterial strains. For example, studies have demonstrated that DMPyBr can act as an inhibitor of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in pathogens like Escherichia coli and Klebsiella pneumoniae .

Case Study: Inhibition of NDM-1

In a study focusing on dipicolinic acid derivatives, DMPyBr was synthesized and evaluated for its ability to inhibit NDM-1. The compound demonstrated an IC50 value of 80 nM, indicating strong inhibitory potential against this metalloenzyme. When co-administered with imipenem, a commonly used antibiotic, the minimum inhibitory concentration (MIC) against resistant strains was significantly reduced, highlighting its potential as an adjunct therapy in treating resistant infections .

The mechanism of action for DMPyBr involves its interaction with metal ions in the active site of NDM-1. It forms a stable ternary complex with zinc ions, which is crucial for the enzyme's activity. This interaction disrupts the enzyme's function, thereby restoring the efficacy of β-lactam antibiotics .

Other Biological Activities

Beyond its antimicrobial properties, DMPyBr has been explored for other biological activities:

- Anticancer Activity : Preliminary studies suggest that pyridine derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : DMPyBr has shown promise in inhibiting various enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis Methods

DMPyBr can be synthesized through several methods. A common approach involves the bromination of 4-hydroxypyridine-2,6-dicarboxylic acid diethylester using phosphorus pentabromide followed by treatment with methanol to yield the dimethyl ester . This method provides a high yield and allows for further modifications to enhance biological activity.

Synthetic Route Example

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Hydroxypyridine-2,6-dicarboxylic acid diethylester | Phosphorus pentabromide | High |

| 2 | Methanol | Reflux | High |

Comparative Analysis with Similar Compounds

DMPyBr shares structural similarities with other pyridine derivatives. Below is a comparison highlighting its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Dicarboxylate Ester | Bromine enhances reactivity |

| Diethyl 4-bromopyridine-2,6-dicarboxylate | Dicarboxylate Ester | Ethyl groups instead of methyl |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Chlorine instead of bromine |

The presence of bromine in DMPyBr enhances its reactivity compared to non-halogenated counterparts, making it particularly valuable in both synthetic organic chemistry and medicinal applications .

属性

IUPAC Name |

dimethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROXHCDUWIUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethyl 4-bromopyridine-2,6-dicarboxylate in the synthesis of the pentadentate ligand Et2NpyS4−H2?

A1: this compound serves as the crucial starting point in the multi-step synthesis of the pentadentate ligand Et2NpyS4−H2 []. The compound's structure allows for the sequential introduction of diethylamine and thioether functionalities. Firstly, it undergoes reaction with diethylamine, substituting the bromine atom. Subsequently, reduction of the carboxylate groups followed by tosylation prepares the molecule for a final template alkylation step using [Ni(S2C6H4)2]2−. This ultimately yields the nickel complex containing the desired Et2NpyS42−ligand, which is then liberated through acidic hydrolysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。